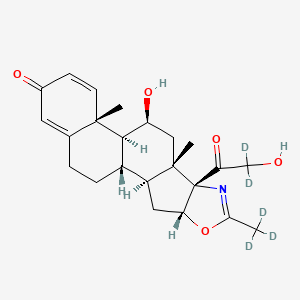

21-Desacetyldeflazacort-D5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H29NO5 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |

InChI |

InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1/i1D3,11D2 |

InChI Key |

KENSGCYKTRNIST-WDVKEZEISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])O |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 21-Desacetyldeflazacort-D5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 21-Desacetyldeflazacort-D5, a deuterated isotopologue of the active metabolite of the corticosteroid Deflazacort. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic pathways, and its critical role as an internal standard in bioanalytical method development. The guide includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of this compound.

Introduction

21-Desacetyldeflazacort, also known as 21-hydroxydeflazacort, is the pharmacologically active metabolite of Deflazacort, a synthetic glucocorticoid prodrug.[1][2][3] Deflazacort is utilized for its anti-inflammatory and immunosuppressive properties.[4] Upon oral administration, Deflazacort is rapidly and extensively converted by plasma esterases to 21-Desacetyldeflazacort.[5][6] this compound is a stable, deuterium-labeled version of this active metabolite, which serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of 21-Desacetyldeflazacort in biological matrices during pharmacokinetic and bioequivalence studies.[7][8] The incorporation of five deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte in mass spectrometry-based assays without significantly altering its chemical behavior.[8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 21-Desacetyldeflazacort and its deuterated form, this compound, is presented below.

| Property | 21-Desacetyldeflazacort | This compound |

| Molecular Formula | C₂₃H₂₉NO₅ | C₂₃H₂₄D₅NO₅ |

| Molecular Weight | 399.48 g/mol | ~404.51 g/mol |

| Appearance | White to Off-White Solid | White to Off-White Solid |

| Primary Use | Active metabolite of Deflazacort | Internal standard for bioanalysis |

| Solubility | Soluble in DMF and DMSO | Soluble in DMF (≥ 30 mg/mL), DMSO (≥ 30 mg/mL), and Ethanol (≥ 1 mg/mL)[8] |

Metabolism and Pharmacokinetics

Deflazacort is a prodrug that undergoes rapid and extensive metabolism to its active form, 21-Desacetyldeflazacort.[6] This active metabolite is then further metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into inactive metabolites, such as 6β-hydroxy-21-desacetyl deflazacort.[1][9] The primary route of elimination for Deflazacort and its metabolites is through urinary excretion.[2]

Metabolic Pathway of Deflazacort

The metabolic conversion of Deflazacort is a critical step in its pharmacological activity.

Pharmacokinetic Parameters

The pharmacokinetic profile of 21-Desacetyldeflazacort has been characterized in several studies. The use of this compound as an internal standard is crucial for the accuracy of these measurements.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [2] |

| Plasma Protein Binding | Approximately 40% | [1][2] |

| Elimination Half-Life | 1.1 - 1.9 hours | [5] |

| Route of Elimination | ~70% via urinary excretion | [2] |

Application as an Internal Standard in Bioanalytical Methods

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 21-Desacetyldeflazacort in biological samples such as human plasma.[7][8] Its use corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.

Experimental Workflow for Bioanalysis

The general workflow for the quantification of 21-Desacetyldeflazacort using its deuterated internal standard is outlined below.

Detailed Experimental Protocol: LC-MS/MS Quantification

This section provides a composite experimental protocol based on methodologies reported in the literature for the quantification of 21-Desacetyldeflazacort in human plasma.[5][10][11][12]

4.2.1. Materials and Reagents

-

21-Desacetyldeflazacort analytical standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Water (deionized or Milli-Q)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

4.2.2. Sample Preparation (Solid Phase Extraction)

-

Thaw plasma samples at room temperature.

-

To 250 µL of plasma, add a known concentration of this compound working solution.

-

Vortex mix the samples.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a low organic solvent concentration solution to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

4.2.3. Chromatographic Conditions

-

Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm)[12]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate, pH 3.5)[12]

-

Flow Rate: As appropriate for the column dimensions (e.g., 0.3-0.5 mL/min)

-

Injection Volume: 5-10 µL

-

Column Temperature: 25-40 °C

4.2.4. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

21-Desacetyldeflazacort: m/z 400.06 → fragment ions[5]

-

This compound: m/z 405.09 → corresponding fragment ions

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for maximum signal intensity.

4.2.5. Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[13] Key validation parameters are summarized below.

| Parameter | Typical Acceptance Criteria | Example Data |

| Linearity Range | r² > 0.99 | 0.5 - 100 ng/mL[5] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 0.5 ng/mL[5] |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 9%[10] |

| Intra- and Inter-day Accuracy (%) | 85-115% (80-120% at LLOQ) | 93.81% to 102.02%[10] |

| Recovery (%) | Consistent and reproducible | 80.50% - 92.36%[5] |

| Matrix Effect | Minimal and consistent | -3.35%[5] |

Synthesis of this compound

Detailed, step-by-step protocols for the synthesis of this compound are proprietary and not extensively published in the public domain. The synthesis would involve the introduction of deuterium atoms into the 21-Desacetyldeflazacort molecule. This is typically achieved through methods such as deuterium gas exchange reactions, reduction with deuterium-donating reagents, or by using deuterated starting materials in the final steps of the synthesis of the parent molecule.

Conclusion

This compound is an essential analytical tool for the accurate and precise quantification of the active metabolite of Deflazacort in biological matrices. Its use as an internal standard in LC-MS/MS assays is critical for reliable pharmacokinetic and bioequivalence studies, which are fundamental in drug development and clinical research. This guide provides a foundational understanding of its properties, metabolism, and application, serving as a valuable resource for scientists and researchers in the pharmaceutical field.

References

- 1. drugs.com [drugs.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. impactfactor.org [impactfactor.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jddtonline.info [jddtonline.info]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

21-Desacetyldeflazacort-D5 chemical structure and properties

An In-depth Technical Guide to 21-Desacetyldeflazacort-D5 For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of 21-Desacetyldeflazacort. 21-Desacetyldeflazacort is the pharmacologically active metabolite of the corticosteroid prodrug Deflazacort, which is utilized for its anti-inflammatory and immunosuppressive properties.[1][2][3] This document details the chemical structure, physicochemical properties, and bioanalytical applications of its deuterated analogue. A representative experimental protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is provided, alongside a visualization of its place in the metabolic pathway of Deflazacort.

Introduction

Deflazacort is an inactive glucocorticoid prodrug that is rapidly absorbed and converted by plasma esterases to its primary active metabolite, 21-Desacetyldeflazacort (also known as 21-desDFZ).[1][2] This active metabolite binds to glucocorticoid receptors, exerting anti-inflammatory and immunosuppressive effects.[3][4] Given its therapeutic importance, particularly in conditions like Duchenne muscular dystrophy, precise quantification of the active metabolite in biological matrices is critical for pharmacokinetic and bioequivalence studies.[1][5]

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they co-elute with the analyte and exhibit identical chemical behavior during sample extraction and ionization, correcting for matrix effects and procedural losses.[6][7] this compound is the deuterium-labeled analogue of the active metabolite, designed specifically for this purpose.[8] Its use in LC-MS/MS assays ensures the highest degree of accuracy and precision in determining the concentration of 21-Desacetyldeflazacort in plasma and other biological samples.[7][9]

Chemical Structure and Physicochemical Properties

The key identifiers and computed physicochemical properties of this compound and its non-labeled counterpart are summarized below.

Table 1: Chemical Identifiers

| Identifier | This compound | 21-Desacetyldeflazacort (non-labeled) |

| IUPAC Name | (4R,8S,9S,11S,13R)-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-6,14,17-trien-16-one | (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-6,14,17-trien-16-one[10] |

| Molecular Formula | C₂₃H₂₄D₅NO₅[11][12] | C₂₃H₂₉NO₅[10][13] |

| CAS Number | 13649-57-5 (Unlabeled)[14] | 13649-57-5[10][11] |

| Synonyms | 21-desDFZ-d5, Deflazacort Metabolite II-D5 | 21-deacetyldeflazacort, Deacetyldeflazacort, 21-desDFZ[10] |

Table 2: Physicochemical Properties

| Property | This compound | 21-Desacetyldeflazacort (non-labeled) |

| Molecular Weight | 404.51 g/mol [5][12] | 399.5 g/mol |

| Monoisotopic Mass | 404.23595676 Da | 399.20457303 Da |

| XLogP3 | 1.4 | 1.4 |

| Appearance | White to off-white solid[5] | Not specified |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 5 | 5[10] |

Table 3: Solubility Data

| Solvent | Solubility of this compound |

| DMSO | ≥ 30 mg/mL (74.16 mM)[5][12] |

| DMF | ≥ 30 mg/mL (74.16 mM)[5][12] |

| Ethanol | ≥ 1 mg/mL (2.47 mM)[5][12] |

Metabolic Pathway and Bioanalytical Role

Deflazacort acts as a prodrug, which is rapidly metabolized by plasma esterases into the active compound 21-Desacetyldeflazacort.[3][14] This active metabolite is then further metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into inactive forms such as 6-beta-hydroxy-21-desacetyldeflazacort before elimination.[14] The role of this compound is to serve as an ideal internal standard for quantifying its non-labeled, active analogue in biological fluids during pharmacokinetic analysis.

Caption: Metabolic activation of Deflazacort and the role of its deuterated metabolite in bioanalysis.

Experimental Protocols

The following is a representative LC-MS/MS protocol for the quantification of 21-Desacetyldeflazacort in human plasma, incorporating this compound as the internal standard. This protocol is synthesized from methodologies reported for the analysis of this and similar glucocorticoids.[5][13]

Objective

To develop and validate a sensitive and specific method for the quantification of 21-Desacetyldeflazacort in human plasma using this compound as an internal standard (IS).

Materials and Reagents

-

Analytes: 21-Desacetyldeflazacort, this compound (IS)

-

Solvents: HPLC-grade Methanol, Acetonitrile, Water

-

Reagents: Formic Acid, Ammonium Formate

-

Plasma: Blank human plasma (K₂EDTA as anticoagulant)

-

Extraction: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent polymer-based)

Instrumentation

-

LC System: UPLC or HPLC system (e.g., Waters Acquity, Shimadzu Nexera)

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S)

-

Ion Source: Electrospray Ionization (ESI), positive mode

Sample Preparation: Solid Phase Extraction (SPE)

-

Spiking: To 250 µL of blank plasma, add the required amount of analyte from a working stock solution. Add a fixed amount of this compound IS (e.g., 50 ng/mL). Vortex for 30 seconds.

-

Precipitation/Dilution: Add 500 µL of 4% phosphoric acid in water to the plasma sample, vortex to mix. This step lyses cells and precipitates proteins.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water to remove interferences.

-

Elution: Elute the analyte and IS with 1 mL of methanol.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Conditions

-

LC Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 50mm x 2.1mm, 1.7µm).[5]

-

Mobile Phase A: 0.1% Formic Acid in Water (or 4.0 mM Ammonium Formate, pH 3.5).[5]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0-0.5 min: 10% B

-

0.5-2.0 min: 10% to 90% B

-

2.0-2.5 min: 90% B

-

2.5-2.6 min: 90% to 10% B

-

2.6-3.5 min: 10% B

-

-

Injection Volume: 5 µL.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode.

-

Analyte (21-Desacetyldeflazacort): Q1 (m/z) 400.1 → Q3 (m/z) 322.2 (representative transition; requires optimization).

-

IS (this compound): Q1 (m/z) 405.1 → Q3 (m/z) 327.2 (predicted transition; requires optimization).

-

-

Ion Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability (bench-top, freeze-thaw, long-term). The linearity range is typically established from approximately 0.5 to 500 ng/mL.[5]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the active metabolite of Deflazacort. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it effectively tracks the analyte through extraction and analysis while being distinguishable by mass. The detailed bioanalytical protocol provided herein serves as a robust framework for its application in pharmacokinetic, toxicokinetic, and clinical studies, enabling drug development professionals to generate high-quality data essential for regulatory submissions and therapeutic drug monitoring.

References

- 1. A LC-MS/MS METHOD FOR THE QUANTIFICATION OF DEFLAZACORT METABOLITE IN HUMAN PLASMA: DEVELOPMENT, VALIDATION AND APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]

- 2. Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. drugs.com [drugs.com]

- 5. Analysis of 21-hydroxy deflazacort in human plasma by UPLC-MS/MS: application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texilajournal.com [texilajournal.com]

- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis of multiply deuterated 3- and 21-monosulfates of allo-tetrahydrocorticosteroids as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. accessdata.fda.gov [accessdata.fda.gov]

The Glucocorticoid Receptor-Mediated Mechanism of Action of 21-Desacetyldeflazacort-D5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 21-Desacetyldeflazacort, the active metabolite of the prodrug Deflazacort. The deuterated form, 21-Desacetyldeflazacort-D5, is functionally equivalent and serves as a valuable tool in pharmacokinetic and metabolic studies. The primary mechanism of action involves its potent agonism of the glucocorticoid receptor (GR), a ligand-activated transcription factor that plays a pivotal role in modulating inflammatory and immune responses. This document details the molecular interactions, downstream signaling pathways, and provides a summary of its binding affinity and relative potency. Furthermore, it outlines key experimental protocols for characterizing the activity of glucocorticoid receptor agonists and visualizes the core signaling pathway and experimental workflows.

Introduction

Deflazacort is a synthetic corticosteroid that undergoes rapid and extensive first-pass metabolism to its active metabolite, 21-Desacetyldeflazacort.[1][2][3] This active form is responsible for the therapeutic effects of the drug, which are primarily anti-inflammatory and immunosuppressive.[1][2] The deuterated isotopologue, this compound, is utilized in research settings, particularly in mass spectrometry-based assays, to provide a stable internal standard for accurate quantification. Its mechanism of action is identical to that of the non-deuterated compound. Understanding the precise molecular interactions and downstream effects of 21-Desacetyldeflazacort is crucial for its continued development and clinical application.

Core Mechanism of Action: Glucocorticoid Receptor Agonism

The pharmacological activity of 21-Desacetyldeflazacort is mediated through its interaction with the glucocorticoid receptor (GR). The GR is a member of the nuclear receptor superfamily of ligand-inducible transcription factors. In its inactive state, the GR resides in the cytoplasm in a multiprotein complex.

Upon binding of 21-Desacetyldeflazacort, the GR undergoes a conformational change, dissociates from the chaperone protein complex, and translocates to the nucleus.[3] Within the nucleus, the activated GR-ligand complex modulates gene expression through two primary mechanisms: transactivation and transrepression.

Transactivation

As a homodimer, the 21-Desacetyldeflazacort-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding leads to the recruitment of coactivator proteins and the basal transcription machinery, resulting in the upregulation of anti-inflammatory genes.

Transrepression

The monomeric 21-Desacetyldeflazacort-GR complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. This occurs through protein-protein interactions with other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By tethering to these pro-inflammatory transcription factors, the GR complex inhibits their ability to induce the expression of cytokines, chemokines, and other inflammatory mediators.

References

A Comprehensive Technical Guide to the Pharmacokinetics of 21-Desacetyldeflazacort

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deflazacort is a corticosteroid prodrug that is rapidly converted in the body to its pharmacologically active metabolite, 21-Desacetyldeflazacort (21-desDFZ).[1][2][3][4] This conversion is so swift and complete that deflazacort itself is not detectable in circulation following oral administration.[5] 21-desDFZ is responsible for the anti-inflammatory and immunosuppressive effects of the drug.[5][6] Understanding the pharmacokinetic profile of this active metabolite is crucial for optimizing therapeutic regimens and ensuring patient safety. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of 21-Desacetyldeflazacort, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Pharmacokinetic Profile of 21-Desacetyldeflazacort

The pharmacokinetic properties of 21-Desacetyldeflazacort have been characterized in various studies. A summary of the key quantitative parameters is presented in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of 21-Desacetyldeflazacort in Healthy Adults

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | ~1 hour | [1] |

| Terminal Elimination Half-Life (t½) | 1.3 - 3 hours | [1][7] |

| Plasma Protein Binding | ~40% | [1][6][8] |

| Area Under the Curve (AUC) | See Table 2 | [7][9][10] |

| Maximum Plasma Concentration (Cmax) | See Table 2 | [7][9][10] |

Table 2: Dose-Dependent Pharmacokinetic Parameters of 21-Desacetyldeflazacort

| Oral Deflazacort Dose | Cmax (ng/mL) | AUC(0-∞) (ng·h/mL) | Reference |

| 3 mg | 10.4 ± 5.0 | 38.5 ± 37.1 | [10] |

| 6 mg | 19.8 ± 7.5 | 64.9 ± 20.8 | [10] |

| 30 mg | 116 (average) | 280 (average) | [7] |

| 36 mg | 132.6 ± 52.5 | 411.7 ± 148.5 | [10] |

| 36 mg (fasted) | 188.05 ± 53.35 | 511.90 ± 188.16 | [9] |

| 36 mg (with high-fat meal) | 156.31 ± 33.31 | 508.39 ± 131.70 | [9] |

| 36 mg (with low-fat meal) | 156.85 ± 40.17 | 510.05 ± 148.30 | [9] |

Absorption

Following oral administration, deflazacort is rapidly and well-absorbed, with an absolute bioavailability of approximately 70% to 90%.[11] It is immediately and completely converted to 21-desDFZ by plasma esterases.[1][6] The median time to reach peak plasma concentration (Tmax) of 21-desDFZ is about 1 hour when taken without food.[1]

The presence of food can influence the rate, but not the extent, of absorption. Co-administration of deflazacort tablets with a high-fat or low-fat meal leads to a slight decrease in the maximum plasma concentration (Cmax) and a delay in Tmax by approximately 17-85% compared to fasted conditions.[9] However, the total drug exposure, as measured by the area under the curve (AUC), is not significantly affected by food.[1][9] Furthermore, crushing the tablets and administering them with applesauce does not impact the bioavailability of 21-desDFZ.[1] The tablet and oral suspension formulations of deflazacort have been shown to be bioequivalent.[1]

Distribution

21-Desacetyldeflazacort exhibits moderate plasma protein binding, with approximately 40% of the drug bound to plasma proteins.[1][6][8] Unlike some other corticosteroids, it does not have an affinity for corticosteroid-binding globulin (transcortin) and instead binds to other plasma proteins and blood cells.[6] One study determined the volume of distribution to be 204 ± 84 L.[8][12]

Metabolism

The metabolic pathway of deflazacort and its active metabolite, 21-desDFZ, is well-defined. Deflazacort is a prodrug that is rapidly hydrolyzed by plasma esterases to form the active metabolite, 21-desDFZ.[1][12][13]

21-desDFZ is further metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to inactive moieties.[1][11][12] The major circulating metabolite of 21-desDFZ is 6β-hydroxy-21-desacetyl deflazacort (6β-OH-21-desDFZ), which is considered biologically inactive.[5][14] In vitro studies have shown that 6β-OH-21-desDFZ does not significantly inhibit major CYP enzymes or drug transporters at clinically relevant concentrations.[14]

The reliance on CYP3A4 for metabolism makes 21-desDFZ susceptible to drug-drug interactions. Co-administration with strong CYP3A4 inhibitors, such as clarithromycin, can lead to a 2 to 3-fold increase in the Cmax and AUC of 21-desDFZ.[1] Conversely, potent CYP3A4 inducers like rifampin can decrease the exposure of 21-desDFZ by approximately 90%.[1]

Metabolic conversion of deflazacort to its metabolites.

Excretion

The elimination of 21-Desacetyldeflazacort and its metabolites occurs primarily through the kidneys.[6] Approximately 70% of the administered dose of deflazacort is excreted in the urine, with the remaining 30% eliminated in the feces.[6][8] The elimination process is substantially complete within 24 hours after dosing.[8] Less than 18% of the dose is excreted as unchanged 21-desDFZ in the urine.[1] The mean terminal elimination half-life of 21-desDFZ ranges from 1.3 to 3 hours.[1][7]

Experimental Protocols

The pharmacokinetic parameters of 21-Desacetyldeflazacort have been determined through various clinical and in vitro studies. Below are detailed methodologies for key experiments.

Quantification of 21-Desacetyldeflazacort in Plasma

A common method for measuring 21-desDFZ in plasma is High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Plasma samples are typically prepared using a protein precipitation method. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate the proteins. The sample is then centrifuged, and the supernatant containing the analyte is collected.

-

Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. The mobile phase often consists of a mixture of acetonitrile, methanol, and a phosphate buffer (e.g., pH 7.0) in a specific ratio (e.g., 90:5:5 v/v/v).[11]

-

Detection: The eluent from the column is monitored by a UV detector at a specific wavelength, typically around 247 nm, to quantify the concentration of 21-desDFZ.[11] The retention time for the 21-desDFZ peak under these conditions is approximately 4.025 minutes.[11]

Workflow for quantifying 21-desDFZ in plasma via HPLC.

In Vitro Metabolism Studies

To investigate the metabolic profile of 21-desDFZ, in vitro studies using liver microsomes are conducted.

-

Incubation: 21-desDFZ is incubated with liver microsomes from different species (e.g., human, rat, dog, monkey) in the presence of NADPH, a necessary cofactor for CYP enzyme activity.[5]

-

Metabolite Identification: After a specific incubation period (e.g., 60 minutes), the reaction is stopped, and the mixture is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.[5] These studies have confirmed that 6β-OH-21-desDFZ is a major metabolite in human liver microsomes.[5]

Conclusion

21-Desacetyldeflazacort, the active metabolite of the prodrug deflazacort, exhibits a predictable pharmacokinetic profile characterized by rapid absorption and conversion, moderate protein binding, and elimination primarily through hepatic metabolism via CYP3A4. Its relatively short half-life and susceptibility to interactions with CYP3A4 modulators are important considerations in its clinical application. The methodologies outlined in this guide provide a framework for the continued investigation and understanding of the pharmacokinetic properties of this important corticosteroid.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Deflazacort - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. DEFLAZACORT VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. The effect of food on the relative bioavailability of deflazacort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An investigation of the dose proportionality of deflazacort pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. researchgate.net [researchgate.net]

The Metabolism of Deflazacort to its Active 21-Desacetyl Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deflazacort is a glucocorticoid prodrug with anti-inflammatory and immunosuppressive properties.[1] Its therapeutic activity is primarily mediated by its active metabolite, 21-desacetyldeflazacort (also known as 21-desDFZ or 21-OH deflazacort).[2][3] This technical guide provides an in-depth overview of the metabolic conversion of deflazacort to 21-desacetyldeflazacort, including the enzymes involved, pharmacokinetic parameters, and detailed experimental protocols for its study.

Metabolic Pathway

Deflazacort undergoes a rapid and extensive two-step metabolism. The initial activation step is followed by further inactivation and subsequent excretion.

Step 1: Activation to 21-Desacetyldeflazacort

Deflazacort is a prodrug that is quickly converted to its pharmacologically active metabolite, 21-desacetyldeflazacort, by plasma esterases following oral administration.[4][5] This conversion is essential for the drug's therapeutic effects.

Step 2: Metabolism of 21-Desacetyldeflazacort

The active metabolite, 21-desacetyldeflazacort, is further metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][4] This process leads to the formation of several inactive metabolites, with 6β-hydroxy-21-desacetyl deflazacort being a major circulating metabolite.[6][7] These inactive metabolites are then predominantly eliminated through urinary excretion.[2]

Quantitative Data: Pharmacokinetics

The pharmacokinetic properties of deflazacort and its active metabolite have been characterized in various populations. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of 21-Desacetyldeflazacort in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | ~1 hour | [5] |

| Elimination Half-Life (t½) | 1.1 - 1.9 hours | [3] |

| Plasma Protein Binding | ~40% | [2] |

| Area Under the Curve (AUC) | 280 ng/mL*h (after 30 mg dose) | [8] |

| Maximum Concentration (Cmax) | 116 ng/mL (after 30 mg dose) | [8] |

Table 2: Pharmacokinetic Parameters of 21-Desacetyldeflazacort in Special Populations

| Population | Key Findings | Reference |

| Pediatric (4-16 years) | No significant difference in pharmacokinetics compared to adults.[9] | [10] |

| Renal Impairment (Chronic Renal Failure) | Pharmacokinetic profile similar to individuals with normal renal function. No dose adjustment necessary.[11] | [11] |

| Hepatic Impairment (Moderate) | Pharmacokinetics not significantly affected. No dose adjustment necessary.[12] | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism of deflazacort.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to investigate the CYP3A4-mediated metabolism of 21-desacetyldeflazacort.

Materials:

-

21-desacetyldeflazacort

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., a structurally similar corticosteroid)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer containing HLMs (final concentration typically 0.2-0.5 mg/mL) and 21-desacetyldeflazacort (at various concentrations to determine enzyme kinetics).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining 21-desacetyldeflazacort and the formation of its metabolites, such as 6β-hydroxy-21-desacetyl deflazacort.

Quantification of 21-Desacetyldeflazacort in Human Plasma by HPLC

This protocol outlines a typical HPLC method for the quantitative analysis of 21-desacetyldeflazacort in plasma samples obtained from pharmacokinetic studies.

Materials:

-

Human plasma samples

-

21-desacetyldeflazacort reference standard

-

Internal standard

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, acetonitrile, and water (HPLC grade)

-

Formic acid or other modifiers for the mobile phase

-

HPLC system with UV or MS detector

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample (pre-treated with internal standard) onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

-

Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v), with or without a modifier like formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 244 nm) or mass spectrometry for higher sensitivity and selectivity.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the 21-desacetyldeflazacort reference standard.

-

Determine the concentration of 21-desacetyldeflazacort in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Conclusion

The metabolism of deflazacort to its active metabolite, 21-desacetyldeflazacort, is a critical step for its therapeutic efficacy. This conversion is rapidly mediated by plasma esterases, followed by hepatic metabolism of the active metabolite primarily by CYP3A4. The pharmacokinetic profile of 21-desacetyldeflazacort is well-characterized and appears to be consistent across different patient populations, including children and individuals with renal or moderate hepatic impairment. The experimental protocols provided in this guide offer a framework for the continued investigation of deflazacort metabolism and its clinical implications. A thorough understanding of these metabolic pathways is essential for optimizing therapeutic strategies and ensuring patient safety.

References

- 1. ClinConnect | A Pharmacokinetic Study of Oral Deflazacort in Children [clinconnect.io]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of deflazacort in the rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Pharmacokinetics of deflazacort in renal transplanted and hemodialyzed children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deflazacort Monograph for Professionals - Drugs.com [drugs.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

In-Depth Technical Guide: Stability and Storage of 21-Desacetyldeflazacort-D5

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 21-Desacetyldeflazacort-D5, a deuterated analog of the active metabolite of Deflazacort. The information is intended for researchers, scientists, and professionals in drug development who handle this compound for analytical or research purposes.

Compound Information

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | 21-desDFZ-d5 |

| Molecular Formula | C₂₃H₂₄D₅NO₅[1][2] |

| Molecular Weight | 404.51 g/mol [1][3] |

| Appearance | White to off-white solid[1] |

| Primary Use | For laboratory research purposes as a stable isotope-labeled internal standard.[4] |

Stability Profile

While detailed experimental stability studies are not publicly available, safety data sheets indicate that this compound is a stable compound under recommended storage conditions.[5] It is important to avoid contact with strong oxidizing agents, which could potentially lead to degradation.[5] For solutions, repeated freeze-thaw cycles should be avoided to prevent product inactivation.[1]

Recommended Storage Conditions

The longevity of this compound is dependent on whether it is stored in its solid form or as a solution. The following tables summarize the recommended conditions based on supplier data sheets.

Solid Form (Powder)

| Storage Temperature | Duration | Source |

| -20°C | 3 years | [1][3] |

| 4°C | 2 years | [1][3] |

In Solvent

When prepared as a stock solution, it is crucial to aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1]

| Storage Temperature | Duration | Source |

| -80°C | 6 months | [1][6] |

| -20°C | 1 month | [1][6] |

Shipping is typically done at room temperature in the continental US, though this may vary for other locations.[1][6]

Experimental Protocols

Detailed experimental protocols for stability-indicating assays of this compound are not provided in the publicly available literature or technical documents. For researchers needing to perform such studies, it is recommended to develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

A general workflow for such a study is outlined below.

Caption: A generalized workflow for a forced degradation study of this compound.

Handling and Safety

For safe handling of this compound, it is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat.[4] Engineering controls such as a fume hood or other local exhaust ventilation should be used to minimize airborne exposure.[4] The toxicological properties of this deuterated compound have not been thoroughly investigated.[4]

Logical Flow for Storage and Use

The following diagram illustrates the recommended decision-making process for the storage and handling of this compound.

Caption: Decision tree for the storage and handling of this compound.

References

Technical Guide: 21-Desacetyldeflazacort-D5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 21-Desacetyldeflazacort-D5, the deuterated stable isotope-labeled internal standard for 21-Desacetyldeflazacort. 21-Desacetyldeflazacort is the primary active metabolite of the corticosteroid prodrug Deflazacort, which exerts anti-inflammatory and immunosuppressive effects. This guide covers the physicochemical properties, mechanism of action, and detailed experimental protocols for its application in bioanalytical assays. The information is intended to support research and development activities requiring precise quantification of Deflazacort's active metabolite in biological matrices.

Introduction

Deflazacort is a glucocorticoid prodrug used for its anti-inflammatory and immunosuppressive properties.[1] Following oral administration, it is rapidly metabolized by plasma esterases into its pharmacologically active metabolite, 21-Desacetyldeflazacort (21-desDFZ).[2][3] To accurately determine the pharmacokinetic profile and bioequivalence of Deflazacort, sensitive and specific analytical methods for the quantification of 21-desDFZ in biological fluids are essential. This compound is a deuterium-labeled derivative of 21-desDFZ, designed for use as an internal standard in mass spectrometry-based bioanalytical methods.[4] Its use ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[4]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a key reference for its handling and application.

| Property | Value | Reference |

| Chemical Name | 21-Desacetyl Deflazacort-D5 | [5][6] |

| CAS Number | 13649-57-5 | [5][6] |

| Unlabeled CAS | 13649-57-5 | [7][8] |

| Molecular Formula | C₂₃H₂₄D₅NO₅ | [2][5][6] |

| Molecular Weight | 404.51 g/mol | [8][9] |

| Appearance | White to off-white solid | [8] |

| Purity | Typically ≥98% | [5] |

| Parent Drug | Deflazacort | [6] |

| Category | Stable Isotope Labeled Reference Standard | [6] |

Mechanism of Action: Glucocorticoid Receptor Signaling

As the active metabolite of Deflazacort, 21-Desacetyldeflazacort functions as a glucocorticoid receptor (GR) agonist.[2][5][10] The mechanism involves a classical genomic signaling pathway that modulates the transcription of target genes.

The key steps are:

-

Ligand Binding: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. 21-desDFZ diffuses into the cell and binds to the ligand-binding domain of the GR.[7][8]

-

Conformational Change and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus.[8]

-

Gene Regulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[11] This interaction can either enhance or suppress gene transcription, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines like interleukins and TNF-α.[6][11]

Application in Bioanalysis

This compound is primarily used as an internal standard for the quantification of 21-Desacetyldeflazacort in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Representative Experimental Protocol: LC-MS/MS Quantification

This section outlines a typical workflow for the analysis of 21-Desacetyldeflazacort in human plasma.

Methodology:

-

Sample Preparation:

-

To a 250 µL aliquot of human plasma, add the internal standard (this compound).

-

Option A: Protein Precipitation: Add a precipitating agent (e.g., acetonitrile), vortex, and centrifuge to pellet proteins.[3]

-

Option B: Solid-Phase Extraction (SPE): Load the sample onto an SPE cartridge, wash away interferences, and elute the analyte and internal standard.[12][13][14]

-

Evaporate the supernatant or eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

Chromatography: Perform separation on a C18 reversed-phase column.[12][13]

-

Mobile Phase: A gradient of water and methanol/acetonitrile with a modifier like formic acid is typically used.

-

Ionization: Electrospray ionization (ESI) in positive mode.[3]

-

Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both 21-Desacetyldeflazacort and this compound.

-

Quantitative and Pharmacokinetic Data

The use of this compound allows for the reliable determination of key pharmacokinetic parameters of the active metabolite.

Table 1: Representative Bioanalytical Method Parameters

| Parameter | Typical Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL | [13][14] |

| Linear Range | 0.5 - 100 ng/mL | [13][15] |

| Sample Volume | 250 µL | [13][15] |

| Extraction Method | Solid-Phase Extraction | [12][13] |

Table 2: Pharmacokinetic Parameters of 21-Desacetyldeflazacort in Healthy Adults

| Parameter | Value | Condition | Reference |

| Tmax (Median) | ~1 hour | Fasted state | [2][3] |

| Cmax | 19.8 ± 7.5 ng/mL | 6 mg oral dose | [16] |

| AUC(0-inf) | 64.9 ± 20.8 ng·h/mL | 6 mg oral dose | [16] |

| Elimination Half-life (t½) | 1.3 - 2.4 hours | [16][17] | |

| Plasma Protein Binding | ~40% | [2][3] |

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | 3 years | [8][9] |

| Powder | 4°C | 2 years | [8][9] |

| In Solvent | -80°C | 6 months | [8][9] |

| In Solvent | -20°C | 1 month | [8][9] |

Conclusion

This compound is an indispensable tool for the accurate quantification of 21-Desacetyldeflazacort in preclinical and clinical studies. Its stable isotope-labeled nature makes it the ideal internal standard for LC-MS/MS assays, enabling robust and reliable data collection for pharmacokinetic and bioequivalence assessments of Deflazacort. This guide provides the foundational technical information required for its effective implementation in a research or drug development setting.

References

- 1. Deflazacort: MedlinePlus Drug Information [medlineplus.gov]

- 2. drugs.com [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Deflazacort? [synapse.patsnap.com]

- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Deflazacortum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. jddtonline.info [jddtonline.info]

- 14. researchgate.net [researchgate.net]

- 15. A LC-MS/MS METHOD FOR THE QUANTIFICATION OF DEFLAZACORT METABOLITE IN HUMAN PLASMA: DEVELOPMENT, VALIDATION AND APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]

- 16. An investigation of the dose proportionality of deflazacort pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 21-Desacetyldeflazacort-D5

This technical guide provides a comprehensive overview of the physical and chemical properties, metabolic context, and analytical considerations for 21-Desacetyldeflazacort-D5. This information is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound in their studies.

Core Properties

This compound is the deuterated form of 21-Desacetyldeflazacort, which is the principal active metabolite of the corticosteroid prodrug, Deflazacort.[1] Due to its nature as a stable isotope-labeled internal standard, it is a critical tool in pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices.[2] Deuteration can sometimes influence the pharmacokinetic profile of a drug, a factor to consider in experimental design.[1]

Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₄D₅NO₅ | [1] |

| Molecular Weight | 404.51 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMF (≥30 mg/mL) and DMSO (≥30 mg/mL); sparingly soluble in Ethanol (≥1 mg/mL) | [1] |

| IUPAC Name | (4R,8S,9S,11S,13R)-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-6,14,17-trien-16-one | |

| Melting Point | Not available | [3][4] |

| Boiling Point | Not available | [3][4] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Metabolic Pathway and Mechanism of Action

Deflazacort, an inactive prodrug, undergoes rapid and extensive metabolism in the body. The first key step is its conversion by plasma esterases to the pharmacologically active metabolite, 21-Desacetyldeflazacort.[5] This active metabolite is then further metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6]

The mechanism of action for 21-Desacetyldeflazacort involves its function as a glucocorticoid receptor agonist.[1] The binding of the ligand to the cytoplasmic glucocorticoid receptor (GR) initiates a signaling cascade.

Glucocorticoid Receptor Signaling Pathway

The binding of 21-Desacetyldeflazacort to the glucocorticoid receptor triggers a conformational change in the receptor. This leads to the dissociation of chaperone proteins and allows the receptor-ligand complex to translocate to the nucleus. Inside the nucleus, the complex binds to glucocorticoid response elements (GREs) on the DNA, which in turn modulates the transcription of target genes.[6][7] This process results in the anti-inflammatory and immunosuppressive effects characteristic of glucocorticoids.[5]

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not publicly available, a general approach can be inferred from synthetic routes for related corticosteroids and the non-deuterated analog. The introduction of deuterium atoms would likely involve the use of deuterated starting materials or reagents at appropriate steps in the synthesis.

For analytical purposes, methods developed for the quantification of 21-Desacetyldeflazacort in biological matrices can be adapted for the D5 variant, primarily using it as an internal standard.

Proposed Analytical Workflow for Quantification in Plasma

A common and highly sensitive method for the quantification of 21-Desacetyldeflazacort is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] The use of this compound as an internal standard is crucial for accurate and precise quantification, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.

Methodology Outline:

-

Sample Preparation: A known amount of this compound is added as an internal standard to a plasma sample.

-

Extraction: The analyte and internal standard are extracted from the plasma matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other interfering substances.

-

Concentration: The solvent from the extraction step is evaporated, and the residue is reconstituted in a suitable mobile phase.

-

Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system, typically using a C18 column, to separate the analyte from other components.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both 21-Desacetyldeflazacort and its D5-labeled internal standard.

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to determine the concentration of 21-Desacetyldeflazacort in the original sample by comparison to a calibration curve.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the toxicological properties have not been thoroughly investigated.[3] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handling should be done in a well-ventilated area.[3] The SDS for the non-deuterated 21-Desacetyldeflazacort indicates potential for reproductive toxicity and organ damage through prolonged or repeated exposure.[4]

Conclusion

This compound is an essential tool for the accurate quantification of the active metabolite of Deflazacort in research and clinical settings. While detailed experimental data for some of its physical properties are not widely published, its chemical characteristics and biological mechanism of action are well-understood within the context of glucocorticoid receptor signaling. The analytical methods established for its non-deuterated counterpart provide a solid foundation for its application as an internal standard in quantitative bioanalysis. As with any chemical substance, appropriate safety measures should be strictly adhered to during its handling and use.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. esschemco.com [esschemco.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

21-Desacetyldeflazacort-D5 material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data of 21-Desacetyldeflazacort-D5

Introduction

This compound is the deuterium-labeled form of 21-Desacetyldeflazacort, the active metabolite of the corticosteroid prodrug Deflazacort.[1][2] Deflazacort is utilized for its anti-inflammatory and immunosuppressive properties.[3] The introduction of deuterium atoms into the molecule makes this compound a valuable tool in pharmaceutical research, particularly in pharmacokinetic studies to trace the metabolic fate of the drug.[4][] This guide provides a comprehensive overview of the material safety data, physicochemical properties, mechanism of action, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white to off-white solid.[6] Its fundamental properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (4R,8S,9S,11S,13R)-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-6,14,17-trien-16-one[7] |

| Molecular Formula | C₂₃H₂₄D₅NO₅[4][6] |

| Molecular Weight | 404.51 g/mol [4][6][7] |

| Unlabeled CAS Number | 13649-57-5[4][6] |

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Solid, White to off-white[6] |

| XLogP3 | 1.4[7] |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 1 |

Table 3: Solubility Data for this compound

| Solvent | Solubility |

| DMF | ≥ 30 mg/mL (74.16 mM)[4][6] |

| DMSO | ≥ 30 mg/mL (74.16 mM)[4][6] |

| Ethanol | ≥ 1 mg/mL (2.47 mM)[4][6] |

Safety and Handling

The safe handling of this compound is crucial in a laboratory setting. While specific toxicological properties of the deuterated compound have not been thoroughly investigated, the data for the unlabeled parent compound, 21-Desacetyldeflazacort, provides guidance.[8]

Table 4: Hazard Identification for 21-Desacetyldeflazacort (Unlabeled)

| Hazard Class | GHS Classification |

| Reproductive Toxicity | H361-H362: Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[9] |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure.[9] |

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.[10]

-

Eye/Face Protection: Wear safety glasses with side-shields.[10]

-

Skin Protection: Handle with gloves and wear a lab coat.[10]

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[8]

-

General Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Skin Contact: Wash off with soap and plenty of water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes.[9]

-

Ingestion: Seek medical advice immediately.[8]

Table 5: Storage and Stability of this compound

| Form | Storage Temperature | Stability |

| Powder | -20°C | 3 years[4][6] |

| Powder | 4°C | 2 years[4][6] |

| In Solvent | -80°C | 6 months[4][6] |

| In Solvent | -20°C | 1 month[4][6] |

Mechanism of Action: Glucocorticoid Receptor Signaling

Deflazacort is a prodrug that is rapidly converted to its active metabolite, 21-Desacetyldeflazacort, by plasma esterases.[1][3] 21-Desacetyldeflazacort exerts its anti-inflammatory and immunosuppressive effects by acting as a glucocorticoid receptor (GR) agonist.[3]

Upon entering the cell, 21-Desacetyldeflazacort binds to the GR in the cytoplasm. This binding event causes the dissociation of accessory proteins and allows the ligand-receptor complex to translocate into the nucleus.[11][12] Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), which modulates the transcription of target genes.[11] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines like interleukins and tumor necrosis factor-alpha (TNF-α).[11]

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols and Applications

Deuterium-labeled compounds like this compound are primarily used as internal standards in analytical chemistry, particularly in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[][13] The deuterium labeling provides a mass shift that allows for clear differentiation from the unlabeled endogenous or administered compound in mass spectrometry (MS) analysis, without significantly altering the chemical properties.[14]

General Experimental Workflow for Pharmacokinetic Analysis using LC-MS/MS

A typical experimental protocol involves co-administering the unlabeled drug with a known amount of the deuterated analog (this compound) to biological samples. These samples are then processed and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Biological samples (e.g., plasma, urine) are collected at various time points after drug administration. A known concentration of this compound is spiked into each sample as an internal standard. Proteins are then precipitated, and the supernatant is extracted.

-

LC Separation: The extracted sample is injected into a liquid chromatography system to separate the analyte (21-Desacetyldeflazacort) and the internal standard (this compound) from other matrix components.

-

MS/MS Detection: The separated compounds are ionized and detected by a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.

-

Quantification: The concentration of the unlabeled drug in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

References

- 1. Deflazacort - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 7. 21-Desacetyl Deflazacort-D5 major | C23H29NO5 | CID 154731449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. esschemco.com [esschemco.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. echemi.com [echemi.com]

- 11. What is the mechanism of Deflazacort? [synapse.patsnap.com]

- 12. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hwb.gov.in [hwb.gov.in]

- 14. pubs.acs.org [pubs.acs.org]

The Role of 21-Desacetyldeflazacort-D5 in Modern Pharmacokinetic Bioanalysis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 21-Desacetyldeflazacort-D5 as an internal standard in pharmacokinetic assays for the quantification of 21-desacetyldeflazacort, the active metabolite of the corticosteroid prodrug deflazacort. This document details the underlying principles, experimental protocols, and data validation for a robust bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Significance of Deuterated Internal Standards

In the realm of pharmacokinetic (PK) studies, accurate quantification of drug molecules and their metabolites in biological matrices is paramount. LC-MS/MS has emerged as the gold standard for such bioanalysis due to its high sensitivity and selectivity. A key element in a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the most suitable choice.

This compound is a deuterated form of the active metabolite of deflazacort. The substitution of five hydrogen atoms with deuterium results in a molecule that is chemically identical to the analyte but has a different mass. This property allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte. The use of a deuterated internal standard effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the assay.

Metabolic Pathway of Deflazacort

Deflazacort is a prodrug that undergoes rapid and extensive metabolism to its pharmacologically active metabolite, 21-desacetyldeflazacort (also known as 21-hydroxydeflazacort). This conversion is primarily mediated by esterases in the plasma. 21-desacetyldeflazacort is then further metabolized in the liver, mainly by the cytochrome P450 3A4 (CYP3A4) enzyme, into inactive metabolites that are subsequently eliminated.

Metabolic conversion of Deflazacort to its active and inactive forms.

Bioanalytical Method for 21-Desacetyldeflazacort Quantification

The following is a detailed experimental protocol for the quantification of 21-desacetyldeflazacort in human plasma using this compound as an internal standard. This method is based on established and validated LC-MS/MS procedures.[1]

Experimental Workflow

The overall workflow of the bioanalytical method involves sample preparation, chromatographic separation, and mass spectrometric detection.

Workflow of the bioanalytical method for 21-desacetyldeflazacort.

Materials and Reagents

-

Analytes: 21-Desacetyldeflazacort, this compound (Internal Standard)

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid, Deionized water

-

Plasma: Drug-free human plasma with K3EDTA as anticoagulant

-

SPE Cartridges: Oasis HLB (30 mg, 1 cc) or equivalent

Sample Preparation: Solid Phase Extraction (SPE)

-

Thaw plasma samples to room temperature.

-

To 250 µL of plasma, add 25 µL of the this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 250 µL of 2% formic acid in water and vortex.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water followed by 1 mL of 10% methanol in water.

-

Dry the cartridge under vacuum for 1-2 minutes.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography Conditions

-

LC System: Agilent 1200 series HPLC or equivalent

-

Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm

-

Mobile Phase: Acetonitrile : 5 mM Ammonium Formate (pH 3.5) (60:40 v/v)

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Run Time: 4 minutes

Mass Spectrometry Conditions

-

MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)

-

Ionization Mode: Electrospray Ionization (ESI) Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

21-Desacetyldeflazacort: m/z 400.2 → 358.2

-

This compound (IS): m/z 405.2 → 363.2

-

-

Key MS Parameters (to be optimized for the specific instrument):

-

Curtain Gas: 20 psi

-

Collision Gas: 6 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

Declustering Potential (DP): 60 V

-

Entrance Potential (EP): 10 V

-

Collision Energy (CE): 25 V

-

Collision Cell Exit Potential (CXP): 10 V

-

Principle of Quantification with a Deuterated Internal Standard

The quantification of 21-desacetyldeflazacort is based on the ratio of the peak area of the analyte to that of the deuterated internal standard. Because the analyte and the internal standard have nearly identical chemical and physical properties, they behave similarly during sample processing and analysis. Any loss of analyte during extraction or variability in ionization will be mirrored by the internal standard. This normalization results in a highly accurate and precise measurement of the analyte concentration.

Principle of quantification using a deuterated internal standard.

Method Validation and Quantitative Data

A bioanalytical method must be rigorously validated to ensure its reliability. The following tables summarize the key validation parameters for a typical LC-MS/MS assay for 21-desacetyldeflazacort.

Linearity and Lower Limit of Quantification (LLOQ)

The linearity of the method is established by analyzing a series of calibration standards. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

| Parameter | Value |

| Linearity Range | 0.5 - 100 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99[1] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |

Precision and Accuracy

Precision refers to the closeness of repeated measurements, while accuracy reflects the closeness of the measured value to the true value. These are assessed using quality control (QC) samples at different concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ QC | 0.5 | < 15 | < 15 | 80 - 120 | 80 - 120 |

| Low QC | 1.5 | < 15 | < 15 | 85 - 115 | 85 - 115 |

| Medium QC | 48 | < 15 | < 15 | 85 - 115 | 85 - 115 |

| High QC | 72 | < 15 | < 15 | 85 - 115 | 85 - 115 |

| Data presented as typical acceptance criteria based on the findings of Karthikeyan et al. (2013).[1] |

Recovery and Matrix Effect

Recovery is the efficiency of the extraction process. The matrix effect is the influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte and internal standard.

| Parameter | 21-Desacetyldeflazacort | This compound (IS) |

| Mean Extraction Recovery | 80 - 95%[1] | Consistent with analyte |

| Matrix Effect | Minimal and compensated by IS | Minimal |

| Data based on the findings of Karthikeyan et al. (2013).[1] |

Stability

The stability of the analyte in the biological matrix must be evaluated under various storage and handling conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.

| Stability Condition | Duration | Stability (% of Nominal) |

| Bench-top (Room Temperature) | 4.5 hours | 85 - 115[1] |

| Freeze-Thaw Cycles | 3 cycles | 85 - 115[1] |

| Long-term Storage (-80°C) | 42 days | 85 - 115[1] |

| Autosampler (5°C) | 25 hours | 85 - 115[1] |

| Data based on the findings of Karthikeyan et al. (2013).[1] |

Conclusion

The use of this compound as an internal standard provides a highly reliable and robust method for the quantification of the active metabolite of deflazacort in pharmacokinetic assays. The detailed LC-MS/MS protocol and validation data presented in this guide demonstrate the suitability of this approach for generating high-quality data in drug development and clinical research. The inherent advantages of using a stable isotope-labeled internal standard, such as the effective correction for analytical variability, make it an indispensable tool for modern bioanalysis.

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of 21-Desacetyldeflazacort

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 21-desacetyldeflazacort, the active metabolite of deflazacort, in human plasma. The primary method detailed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific technique for bioanalysis.

Introduction

Deflazacort is a glucocorticoid prodrug used for its anti-inflammatory and immunosuppressive properties.[1][2] Following administration, it is rapidly converted by plasma esterases to its pharmacologically active metabolite, 21-desacetyldeflazacort (21-desDFZ).[1][3][4][5] Accurate and reliable quantification of 21-desDFZ in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

This document outlines a validated LC-MS/MS method for the determination of 21-desacetyldeflazacort in human plasma. The protocol includes sample preparation using solid-phase extraction (SPE), chromatographic and mass spectrometric conditions, and method validation parameters.

Physicochemical Properties of 21-Desacetyldeflazacort

A thorough understanding of the analyte's properties is fundamental for method development.

| Property | Value | Reference |

| Chemical Formula | C23H29NO5 | [6][7] |

| Molecular Weight | 399.48 g/mol | [6][7] |

| Appearance | White to Off-White Solid | [7][8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [8] |

| Stability | Hygroscopic | [7][8] |

LC-MS/MS Method for Quantification in Human Plasma

This section details a sensitive and specific LC-MS/MS method for the quantification of 21-desacetyldeflazacort in human plasma.[2][3][9]

Experimental Workflow

The overall experimental workflow for the analysis of 21-desacetyldeflazacort in human plasma is depicted below.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. jneonatalsurg.com [jneonatalsurg.com]

- 5. jddtonline.info [jddtonline.info]

- 6. 21-Desacetyldeflazacort | C23H29NO5 | CID 3081431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 21-Desacetyl Deflazacort | CymitQuimica [cymitquimica.com]

- 8. 21-DESACETYL DEFLAZACORT | 13649-57-5 [amp.chemicalbook.com]

- 9. A LC-MS/MS METHOD FOR THE QUANTIFICATION OF DEFLAZACORT METABOLITE IN HUMAN PLASMA: DEVELOPMENT, VALIDATION AND APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Use of 21-Desacetyldeflazacort-D5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of 21-Desacetyldeflazacort-D5 as an internal standard in the quantitative analysis of 21-desacetyldeflazacort, the active metabolite of Deflazacort, in biological matrices. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis.[1][2][3][4]

Introduction